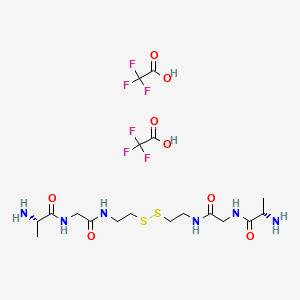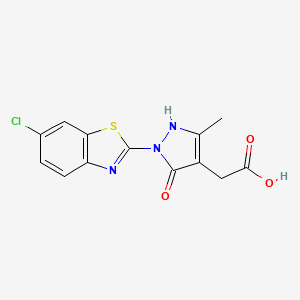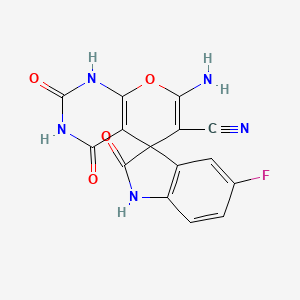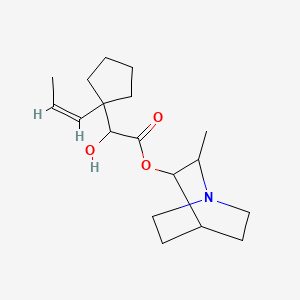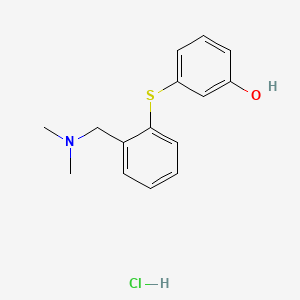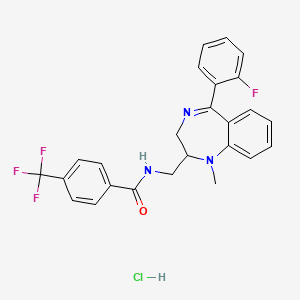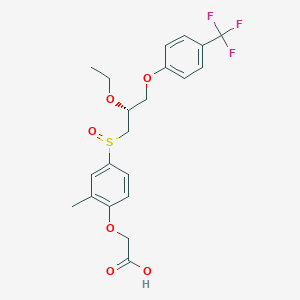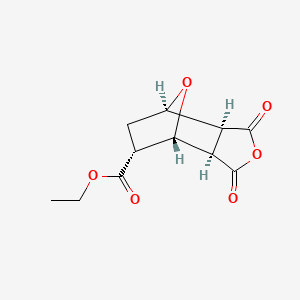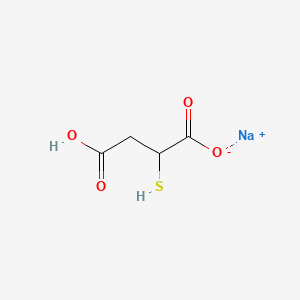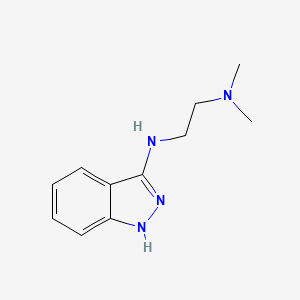
1,2-Ethanediamine, N,N-dimethyl-N'-(1H-indazol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N,N-dimethyl-N’-(1H-indazol-3-yl)- is a chemical compound that features a unique structure combining an ethylenediamine backbone with an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-dimethyl-N’-(1H-indazol-3-yl)- typically involves the reaction of 1H-indazole with N,N-dimethylethylenediamine under specific conditions. The process may include:
Starting Materials: 1H-indazole and N,N-dimethylethylenediamine.
Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent, such as ethanol or dichloromethane, and may require a catalyst to facilitate the reaction.
Temperature and Time: The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and scalability.
Purification Techniques: Employing advanced purification techniques, such as chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N,N-dimethyl-N’-(1H-indazol-3-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
1,2-Ethanediamine, N,N-dimethyl-N’-(1H-indazol-3-yl)- has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as conductive polymers and coordination complexes.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Catalysis: It serves as a ligand in the preparation of metal complexes that function as catalysts in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N-dimethyl-N’-(1H-indazol-3-yl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects in the case of medicinal applications.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethylenediamine: A related compound with similar structural features but lacking the indazole moiety.
1H-Indazole: The indazole component of the compound, which is studied for its own biological activities.
Ethylenediamine Derivatives: Other derivatives of ethylenediamine with different substituents.
Uniqueness
1,2-Ethanediamine, N,N-dimethyl-N’-(1H-indazol-3-yl)- is unique due to the combination of the ethylenediamine backbone with the indazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
82819-16-7 |
|---|---|
Molecular Formula |
C11H16N4 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-(1H-indazol-3-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C11H16N4/c1-15(2)8-7-12-11-9-5-3-4-6-10(9)13-14-11/h3-6H,7-8H2,1-2H3,(H2,12,13,14) |
InChI Key |
WGACVTNJAJTWFD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=NNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


